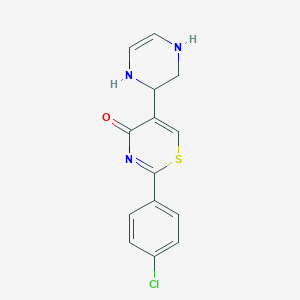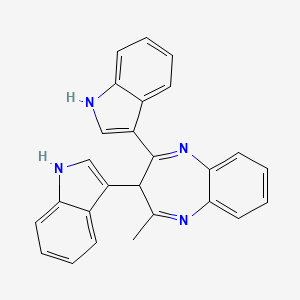
3-(1H-Indol-3-yl)-2-(3H-indol-3-ylidene)-4-methyl-2,3-dihydro-1H-1,5-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Di(1H-indol-3-yl)-4-methyl-3H-benzo[b][1,4]diazepine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining indole and benzodiazepine moieties, which are known for their significant biological activities. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, while the benzodiazepine ring system is well-known for its use in tranquilizers and sedatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(1H-indol-3-yl)-4-methyl-3H-benzo[b][1,4]diazepine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of indole derivatives with a suitable benzodiazepine precursor. This intermediate is then subjected to cyclization under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
2,3-Di(1H-indol-3-yl)-4-methyl-3H-benzo[b][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole or benzodiazepine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,3-Di(1H-indol-3-yl)-4-methyl-3H-benzo[b][1,4]diazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-Di(1H-indol-3-yl)-4-methyl-3H-benzo[b][1,4]diazepine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzodiazepine ring system may enhance its binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Di(1H-indol-3-yl)-4-methyl-3H-benzo[b][1,4]diazepine: Unique due to its combined indole and benzodiazepine structure.
Indole derivatives: Known for their wide range of biological activities.
Benzodiazepine derivatives: Commonly used as sedatives and anxiolytics.
Uniqueness
The uniqueness of 2,3-Di(1H-indol-3-yl)-4-methyl-3H-benzo[b][1,4]diazepine lies in its dual structural features, which confer a combination of biological activities from both indole and benzodiazepine moieties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
96090-25-4 |
|---|---|
Molecular Formula |
C26H20N4 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3,4-bis(1H-indol-3-yl)-2-methyl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C26H20N4/c1-16-25(19-14-27-21-10-4-2-8-17(19)21)26(30-24-13-7-6-12-23(24)29-16)20-15-28-22-11-5-3-9-18(20)22/h2-15,25,27-28H,1H3 |
InChI Key |
ARHMPAUIHXBALM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



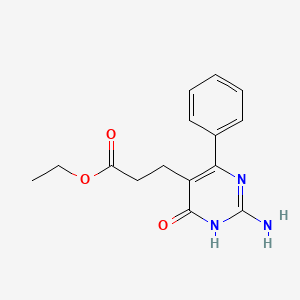
![2-(6-Chloro-8-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12914766.png)
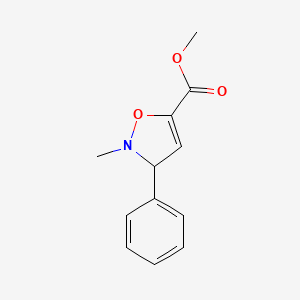
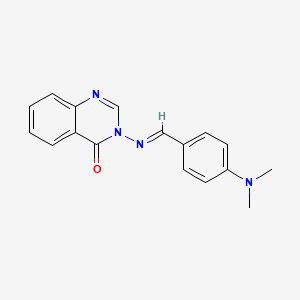
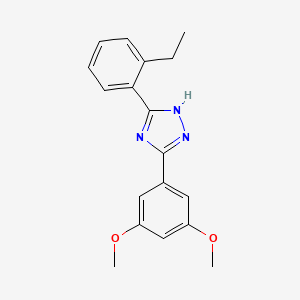
![Cyclohepta[b][1,3]selenazolo[4,5-f]indole](/img/structure/B12914793.png)
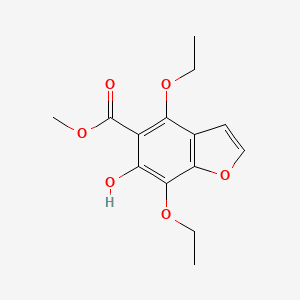
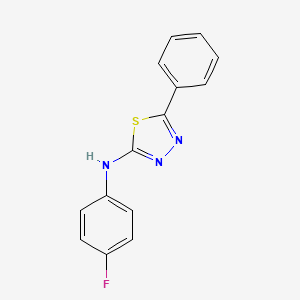
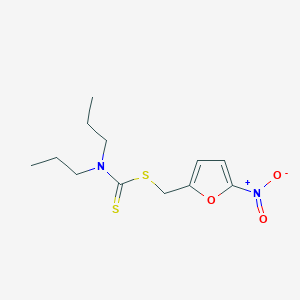
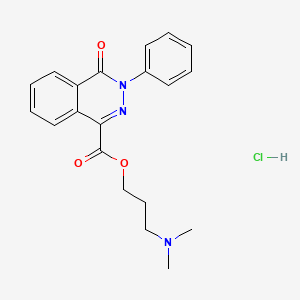
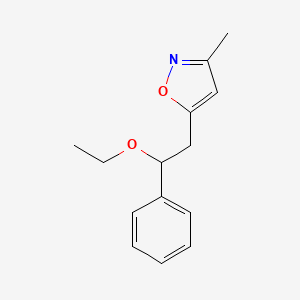
![10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12914836.png)
